molecular formula C18H20N2O5 B5001922 N1-(3,4-dimethoxyphenethyl)-2-(4-nitrophenyl)acetamide CAS No. 10403-40-4

N1-(3,4-dimethoxyphenethyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5001922
CAS No.: 10403-40-4
M. Wt: 344.4 g/mol
InChI Key: QGYYUOYOWZSANS-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-2-(4-nitrophenyl)acetamide is an acetamide derivative featuring a 3,4-dimethoxyphenethyl group attached to the nitrogen atom and a 4-nitrophenyl substituent on the methylene carbon of the acetamide backbone.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-24-16-8-5-14(11-17(16)25-2)9-10-19-18(21)12-13-3-6-15(7-4-13)20(22)23/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYYUOYOWZSANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296935
Record name N1-(3,4-dimethoxyphenethyl)-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10403-40-4
Record name NSC112754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N1-(3,4-dimethoxyphenethyl)-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The following sections compare the target compound with structurally related acetamide derivatives, focusing on synthesis, substituent effects, and biological activities.

Substituent Variations on the Acetamide Nitrogen

N-(3,4-Dimethoxyphenethyl) Derivatives
  • IV-51 (N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(3,4-dimethoxyphenethyl)acetamido)acetamide) :
    • Structure : Shares the 3,4-dimethoxyphenethyl group but incorporates a tert-butyl and 4-chlorophenyl substituent.
    • Synthesis : Prepared via a multicomponent reaction with 98% yield, indicating efficient synthetic routes for similar compounds .
    • Properties : Higher molecular weight (446.197 g/mol) and solid-state stability (M.P. = 153–155°C) compared to the target compound .
N-(4-Nitrophenyl) Derivatives
  • B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide): Structure: Replaces the 3,4-dimethoxyphenethyl group with a phenolic ether. Retains the 4-nitrophenyl motif. Implications: The hydroxyl and methyl groups on the phenoxy ring may enhance solubility but reduce lipophilicity compared to the dimethoxy-substituted target compound .

Heterocyclic Acetamide Derivatives

Thiadiazole-Containing Analogs
  • Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Activity: Induces apoptosis in glioma cells (C6 cell line) via Akt inhibition (92.36% activity). The 4-nitrophenyl group contributes to π-π interactions critical for binding .
Thiazolidinone Derivatives
  • 3d (N-(4-Nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide): Tautomerism: Exists as a 1:1 mixture of thiazolidinone and thiazolinone tautomers, influencing solubility and reactivity. The 4-nitrophenyl group stabilizes tautomeric forms via resonance .

Key Properties

Compound Molecular Weight (g/mol) Substituents Biological Activity Reference
Target Compound ~356.35* 3,4-Dimethoxyphenethyl, 4-NO₂ Not reported
IV-51 446.197 3,4-Dimethoxyphenethyl, 4-Cl Not reported
B1 ~316.29* 3-Hydroxy-5-methylphenoxy, 4-NO₂ Not reported
Compound 3 (Thiadiazole) ~407.88* 4-Cl, Thiadiazole, 4-NO₂ Akt inhibition (92.36%)
3n (Benzimidazole) ~395.80* Benzimidazole, 4-Cl, 4-NO₂ Anthelmintic (death of worms)

*Calculated based on structural formulas.

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